molecular formula C7H11ClF3N B13047692 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride

Cat. No.: B13047692
M. Wt: 201.62 g/mol
InChI Key: AVVDSSASXDVXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a spirocyclic structure, which imparts rigidity and stability to the molecule. This combination of features makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride typically involves the formation of the spirocyclic structure followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as manganese dioxide, at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce an amine or a hydrocarbon. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The spirocyclic structure can also contribute to the compound’s rigidity and specificity in binding interactions. These combined effects can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol hydrochloride
  • 6-Methoxy-6-(trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride

Uniqueness

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure. This combination imparts distinct physicochemical properties, such as high thermal stability and resistance to chemical degradation, which are not commonly found in other similar compounds. Additionally, the presence of the azaspiro moiety can enhance the compound’s biological activity and specificity in targeting molecular pathways.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

6-(trifluoromethyl)-2-azoniaspiro[3.3]heptane;chloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H

InChI Key

AVVDSSASXDVXGP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12C[NH2+]C2)C(F)(F)F.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.